molecular formula C8H12N2 B1589031 N1,N2-Dimethylbenzene-1,2-diamine CAS No. 3213-79-4

N1,N2-Dimethylbenzene-1,2-diamine

Cat. No.: B1589031
CAS No.: 3213-79-4
M. Wt: 136.19 g/mol
InChI Key: UMAPFAAAQBMYNJ-UHFFFAOYSA-N
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Description

Contextualization of Benzenediamine Derivatives in Contemporary Organic and Inorganic Chemistry

Benzenediamine derivatives, also known as phenylenediamines, are a cornerstone of modern chemistry, with a history tracing back to the 19th-century work of Casmir Wurster on their redox properties. These compounds, characterized by a benzene (B151609) ring substituted with two amino groups, exhibit a rich and varied chemistry. The isomeric placement of the amino groups (ortho, meta, or para) and the nature of any substituents on the nitrogen atoms or the benzene ring dramatically influence their chemical behavior and applications. nih.gov

In organic chemistry, phenylenediamines are crucial intermediates for the synthesis of a wide array of molecules. They are fundamental in the production of dyes, including azo dyes, and high-performance polymers like aramid fibers. nih.gov Furthermore, they serve as precursors for heterocyclic compounds, such as benzimidazoles, which are significant in pharmaceutical research. The redox activity of phenylenediamines, particularly their ability to form stable radical cations, remains a subject of fundamental research and has practical implications in areas like colorimetric analysis. wikipedia.org

In inorganic chemistry, benzenediamine derivatives are highly valued as ligands in coordination chemistry. Their ability to act as bidentate or polydentate chelating agents allows them to form stable complexes with a wide range of metal ions. These metal complexes are investigated for their potential applications in catalysis, materials science, and as models for biological systems. The electronic properties of the resulting complexes can be fine-tuned by modifying the substituents on the phenylenediamine ligand, offering a pathway to materials with tailored magnetic, optical, or reactive properties.

Significance of Vicinal Diamines in Synthetic Methodologies and Material Sciences

Vicinal diamines, which are organic compounds containing two amino groups attached to adjacent carbon atoms, are recognized as privileged structural motifs in chemistry. nih.govnih.gov This structural feature is present in numerous natural products, pharmaceuticals, and functional materials. acs.orgresearchgate.net Consequently, the development of efficient synthetic methods for accessing vicinal diamines, particularly in an enantiomerically pure form, is a major focus of contemporary organic synthesis. acs.orgsigmaaldrich.com

In synthetic methodologies, chiral vicinal diamines are of immense interest as they are core components of many chiral catalysts and auxiliaries used in asymmetric synthesis. sigmaaldrich.comsigmaaldrich.com These diamines can serve as ligands for metal-based catalysts, enabling highly stereoselective transformations. acs.orgsigmaaldrich.com They are also key building blocks for the synthesis of chiral heterocyclic rings and other complex molecular architectures. sigmaaldrich.com Modern synthetic strategies, including rhodium-catalyzed hydroamination and electrochemical methods, are continually being developed to provide more direct and atom-economical routes to these valuable compounds. nih.govflintbox.com

In material sciences, the vicinal diamine functionality is integral to the design of advanced materials. acs.orgresearchgate.net For instance, they are used as curing agents for epoxy resins and as monomers for the synthesis of polyamides and polyimides. datainsightsmarket.com The resulting polymers often exhibit desirable properties such as high thermal stability and mechanical strength. datainsightsmarket.com The ability of vicinal diamines to form well-defined coordination complexes with metals is also exploited in the creation of functional materials, where the diamine acts as a structural linker or a functional component within a larger supramolecular assembly. acs.org

Research Trajectories and Future Outlook for N1,N2-Dimethylbenzene-1,2-diamine

The research trajectory for this compound is expanding from its role as a simple chemical intermediate to a key component in the development of sophisticated chemical systems. Its specific structure makes it a valuable tool for probing the effects of N-methylation on the properties and reactivity of ortho-phenylenediamines.

A significant area of future research lies in its application in coordination chemistry. The ability of this compound to act as a bidentate ligand is being explored for the creation of novel metal complexes. These complexes are candidates for applications in catalysis, where the steric and electronic properties imparted by the methyl groups can influence the selectivity and efficiency of chemical reactions. The investigation of such complexes could lead to the development of new catalysts for a variety of organic transformations.

In materials science, this compound continues to be relevant in polymer chemistry. It serves as a hardener for epoxy resins and a monomer in the synthesis of polyamides. Future research will likely focus on incorporating this diamine into new polymer structures to create materials with tailored properties, such as enhanced thermal stability, specific mechanical characteristics, or improved flame retardancy. Its use as an intermediate in the synthesis of dyes also presents ongoing opportunities for the development of new colorants with specific properties for various industrial applications. The continued exploration of this compound's synthetic utility and its role in creating functional molecules and materials highlights its promising future in advanced chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,2-N-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAPFAAAQBMYNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472602
Record name 3,4-dimethylaminophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3213-79-4
Record name 3,4-dimethylaminophenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of N1,n2 Dimethylbenzene 1,2 Diamine

Established Synthetic Routes to N1,N2-Dimethylbenzene-1,2-diamine

The synthesis of this compound can be achieved through several established chemical pathways. These methods primarily involve the direct methylation of a precursor or the reduction of a substituted nitroaniline.

Multi-step Synthesis Approaches

The most prevalent multi-step approach for synthesizing this compound is the direct N-methylation of benzene-1,2-diamine, also known as o-phenylenediamine (B120857). This nucleophilic substitution reaction involves the attack of the nitrogen atoms of the diamine on an electrophilic methyl source. Common methylating agents for this transformation include methyl iodide and dimethyl sulfate (B86663), typically used in the presence of a base like sodium hydride or potassium carbonate to facilitate the reaction.

Another significant synthetic route involves the reduction of a corresponding nitroaniline precursor. For instance, N1,3-Dimethylbenzene-1,2-diamine can be prepared by the catalytic hydrogenation of N,3-dimethyl-2-nitroaniline. researchgate.net This method utilizes a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere to selectively reduce the nitro group to an amine, yielding the desired diamine product in high yield. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts.

In the methylation of benzene-1,2-diamine, controlling the stoichiometry is key to preventing the formation of mono-methylated or over-methylated products. Research indicates that using a 2:1 molar ratio of the methyl halide to the diamine helps to minimize the presence of the monoalkylated byproduct. The reaction is often carried out under reflux conditions for a period of 6 to 12 hours. Furthermore, conducting the reaction under anhydrous conditions is essential to prevent the hydrolysis of the reagents. Progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, with subsequent purification achieved through recrystallization or column chromatography.

For the reduction of nitroaniline precursors, reaction conditions are also fine-tuned for efficiency. The reduction of N,3-dimethyl-2-nitroaniline to N1,3-dimethylbenzene-1,2-diamine, for example, is effectively carried out at room temperature using a 10% Pd-C catalyst under a hydrogen balloon atmosphere for approximately 2 hours. researchgate.net The completion of the reaction is monitored by TLC, and the catalyst is subsequently removed by filtration through celite to yield the product. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Substituted N1,N2-Dimethylbenzene-1,2-diamines

Method Starting Material Reagents & Conditions Product Reported Yield Reference
Direct MethylationBenzene-1,2-diamineMethyl iodide or dimethyl sulfate, base (e.g., NaOH/KOH), ethanol (B145695), reflux 6-12hThis compoundNot specified
Catalytic HydrogenationN,3-dimethyl-2-nitroaniline10% Pd-C, H₂ balloon, MeOH, room temp, 2hN1,3-Dimethylbenzene-1,2-diamine82% researchgate.net

Regio- and Stereoselective Synthetic Strategies

While general synthetic routes are well-established, the literature from the provided search results on specific regio- and stereoselective strategies for the synthesis of this compound is limited. However, related research highlights methodologies that could be adapted for such purposes. For example, kinetic studies on the acylation of similar diamines have shown that reaction conditions can be tuned to selectively modify one amine group over the other, demonstrating the potential for regiocontrol. researchgate.net

Stereoselective synthesis is particularly important for producing chiral diamines, which are highly valuable as ligands in asymmetric catalysis. Methodologies have been well-documented for the synthesis of enantiomerically pure trans-N1,N2-dimethylcyclohexane-1,2-diamine, a related aliphatic diamine. These methods often involve the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor. While not directly applied to the benzene-cored target compound, these strategies underscore the chemical principles that could guide the development of stereoselective routes.

Derivatization Strategies of this compound

The two secondary amine functionalities of this compound are nucleophilic and serve as reactive sites for a variety of chemical transformations. Derivatization at these nitrogen centers allows for the synthesis of a wide array of more complex molecules with tailored properties.

N-Alkylation and N-Arylation Reactions

The amine groups of this compound can undergo further N-alkylation and N-arylation reactions to introduce additional organic substituents. These reactions expand the structural diversity of the diamine scaffold.

N-alkylation can be accomplished using various alkylating agents. General green methods for the N-methylation of amines utilize dimethyl carbonate (DMC) as both a reagent and solvent, often catalyzed by bimetallic nanoparticles. nih.gov Another established strategy is the "hydrogen borrowing" methodology, which employs alcohols as alkylating agents in the presence of a metal catalyst. researchgate.net While these methods have been applied to primary anilines and other amines, they represent viable strategies for the further alkylation of this compound. researchgate.net

Evidence for more complex derivatization is seen in the existence of compounds like N1-(2-(Dimethylamino)phenyl)-N2,N2-dimethylbenzene-1,2-diamine. nih.gov The structure of this molecule indicates that both N-arylation and further N-alkylation of the parent diamine are feasible transformations, leading to complex ligands with potential applications in coordination chemistry. nih.gov

Acylation and Sulfonation of Amine Functionalities

Acylation and sulfonation are important reactions that convert the amine groups into amides and sulfonamides, respectively. These transformations can alter the electronic properties and chemical reactivity of the parent diamine.

The acylation of phenylenediamines can be challenging due to the similar reactivity of the two amine groups, often leading to mixtures of mono- and di-acylated products. Kinetic studies on the acylation of o-phenylenediamine with benzoic anhydride (B1165640) in continuous flow microreactors have demonstrated that high selectivity for the mono-acylated product can be achieved by carefully controlling reaction parameters such as concentration, temperature, and molar ratios. researchgate.net This approach provides a pathway to selectively functionalize one of the amine groups in this compound.

While direct reports on the sulfonation of this compound were not identified in the provided search results, this transformation is a standard reaction for amines. Typically, sulfonation is achieved by reacting the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. The resulting sulfonamides are important functional groups in medicinal chemistry and materials science.

Table 2: Potential Derivatization Reactions of this compound

Reaction Type Reagent Class Functional Group Formed Potential Method Reference (for related compounds)
N-AlkylationAlcoholsTertiary AmineHydrogen Borrowing Catalysis researchgate.net
N-AlkylationDimethyl CarbonateTertiary AmineBimetallic Nanoparticle Catalysis nih.gov
N-ArylationAryl HalidesTertiary Amine / Diaryl AmineTransition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig)Inferred from nih.gov
AcylationAcid Anhydrides/ChloridesAmideContinuous Flow Microreactor researchgate.net
SulfonationSulfonyl ChloridesSulfonamideBase-mediated reactionGeneral chemical principle

Formation of Schiff Bases and Imine Derivatives

The reaction of this compound with various carbonyl compounds provides a straightforward route to the synthesis of Schiff bases and other imine derivatives. These reactions are typically characterized by the condensation of the primary or secondary amine functionalities with aldehydes or ketones.

For instance, the condensation of o-phenylenediamine with 4-nitrobenzaldehyde (B150856) is a known method to produce a mono Schiff base precursor, N-(4-nitrobenzyl)benzene-1,2-diamine. researchgate.net Similarly, the reaction between acetophenone (B1666503) and ethylenediamine (B42938) yields the Schiff base [(N1Z, N2Z)-N1, N2-bis(1-phenylethylidene)ethane-1,2-diamine]. ijcmas.comijcmas.com These examples, while not directly involving this compound, illustrate the general reactivity pattern expected for diamines in the formation of imines. The presence of methyl groups on the nitrogen atoms of this compound can influence the reaction kinetics and the stability of the resulting imine products.

Microwave-assisted synthesis has emerged as an efficient method for the preparation of imine derivatives. For example, imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) reacts with various aromatic amines in the presence of magnesium sulfate under microwave irradiation to yield imine derivatives in good yields. semanticscholar.org This methodology could potentially be adapted for reactions involving this compound.

Table 1: Examples of Schiff Base/Imine Formation Reactions

ReactantsProductReaction Conditions
o-Phenylenediamine, 4-NitrobenzaldehydeN-(4-nitrobenzyl)benzene-1,2-diamineCondensation
Acetophenone, Ethylenediamine[(N1Z, N2Z)-N1, N2-bis(1-phenylethylidene)ethane-1,2-diamine]Reflux in absolute alcohol
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic AminesImine derivativesMicrowave irradiation, MgSO4, Ethyl alcohol

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a wide variety of N-heterocyclic compounds. These cyclization reactions often involve the formation of new rings incorporating the two nitrogen atoms of the diamine.

A general strategy for creating heterocyclic scaffolds involves the cyclization of diamines. nih.gov For instance, radical cascade reactions of N-amidyl radicals can lead to the formation of highly functionalized heterocyclic structures. nih.govresearchgate.netresearchgate.net These complex transformations can involve the formation of multiple new bonds in a single pot. nih.gov

A specific example is the reaction of dilithiated N,N'-dimethyl-1,2-diphenylethylenediamine with disulfur (B1233692) dichloride, which results in the formation of a thiosulfinyl compound, 2,5-dimethyl-3,4-diphenyl-1,2,5-thiadiazolidine 1-sulfide. researchgate.net While this involves a different diamine, it highlights the potential for this compound to undergo similar cyclization reactions with appropriate reagents to form novel heterocyclic systems.

Table 2: Examples of Cyclization Reactions for Heterocyclic Scaffolds

Diamine DerivativeReagent(s)Resulting Heterocycle
Dilithiated N,N'-dimethyl-1,2-diphenylethylenediamineDisulfur dichloride (S2Cl2)2,5-Dimethyl-3,4-diphenyl-1,2,5-thiadiazolidine 1-sulfide
N-(arylsulfonyl)acrylamidesRadicalsIndolo[2,1-a]isoquinolin-6(5H)-ones, 3,3-disubstituted-2-dihydropyridinones

Chemical Reactivity and Mechanistic Investigations

The chemical behavior of this compound is dictated by the presence of the two nucleophilic nitrogen atoms and the aromatic ring. This section explores its reactivity in oxidation, reduction, and nucleophilic substitution reactions, along with mechanistic insights.

Oxidation Pathways and Corresponding Products

Aromatic diamines are known for their susceptibility to oxidation, often leading to the formation of colored radical cations. The historical work of Casmir Wurster on the oxidation of phenylenediamines laid the foundation for understanding these processes. wikipedia.org The oxidation of N,N-dimethyl-p-phenylenediamine, for example, readily produces a stable, deep red radical cation known as Wurster's Red. wikipedia.org

The oxidation of this compound is expected to follow a similar pathway, where the nitrogen atoms donate electrons to an oxidizing agent. The presence of methyl groups on the nitrogen atoms can enhance the stability of the resulting radical cation through conjugation. The specific products of oxidation will depend on the oxidizing agent used and the reaction conditions.

Reduction Reactions and Amine Derivatives

While this compound is itself an amine derivative, reduction reactions are relevant in the context of its synthesis from precursors or for the transformation of its derivatives. For example, the synthesis of many substituted 1,2-diamines involves the reduction of an intermediate. A common method for preparing trans-N1,N2-dimethylcyclohexane-1,2-diamine involves the condensation of (R,R)-1,2-diaminocyclohexane with ethyl carbonochloridate, followed by reduction with lithium aluminum hydride (LiAlH4). researchgate.net

Similarly, the synthesis of N,N-dimethyl-p-phenylenediamine is achieved through the reduction of 4-nitrodimethylaniline. wikipedia.org These examples demonstrate that powerful reducing agents like LiAlH4 are effective in converting carbonyl or nitro functionalities into amines in related structures. The Birch reduction, which employs sodium in liquid ammonia (B1221849) with an alcohol as a proton source, is another method used for the reduction of aromatic rings, as exemplified by the reduction of 1,2-dimethylbenzene. ambeed.com

Nucleophilic Substitution Reactions

The nitrogen atoms in this compound are nucleophilic and can participate in nucleophilic substitution reactions. In these reactions, the lone pair of electrons on the nitrogen attacks an electrophilic center, leading to the displacement of a leaving group.

A common example of such a reaction is the methylation of benzene-1,2-diamine using methyl iodide or dimethyl sulfate in the presence of a base. In this S_N2 reaction, the nucleophilic nitrogen atoms attack the electrophilic methyl group of the methylating agent. This same principle applies to this compound, where the nitrogen atoms can act as nucleophiles to attack a variety of electrophiles.

Nucleophilic aromatic substitution (NAS) is another important class of reactions. youtube.com In NAS, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups. While this compound itself is electron-rich, its derivatives could potentially undergo NAS reactions under specific conditions.

Mechanistic Studies of Specific Reactions

Mechanistic studies provide a deeper understanding of how chemical transformations occur. For this compound, the mechanisms of its reactions are often inferred from studies of similar compounds.

In the context of nucleophilic substitution, the mechanism involves the direct attack of the nucleophilic nitrogen on an electrophilic carbon atom. For oxidation reactions, the mechanism likely involves a single electron transfer (SET) from one of the nitrogen atoms to the oxidizing agent, forming a radical cation. This radical cation can then be stabilized by resonance. wikipedia.org

The mechanisms of cyclization reactions can be more complex, often involving multiple steps. For example, the formation of heterocyclic scaffolds via N-amidyl radical cascades involves a sequence of bond-forming events, including cyclization, aryl migration, and desulfonylation. nih.govresearchgate.netresearchgate.net Understanding these intricate mechanistic pathways is crucial for designing new synthetic routes to complex molecules.

Coordination Chemistry of N1,n2 Dimethylbenzene 1,2 Diamine and Its Metal Complexes

Ligand Properties and Chelation Characteristics

N¹,N²-Dimethylbenzene-1,2-diamine is a derivative of benzene-1,2-diamine (o-phenylenediamine) with methyl groups substituted on each nitrogen atom. This structural feature imparts specific ligand properties and chelation behaviors.

Bidentate Coordination Modes

N¹,N²-Dimethylbenzene-1,2-diamine typically acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This chelation forms a stable five-membered ring with the metal ion. The diamine can coordinate to a variety of transition metals.

Steric and Electronic Influences of Methyl Substituents

The presence of methyl groups on the nitrogen atoms of N¹,N²-dimethylbenzene-1,2-diamine introduces both steric and electronic effects that influence its coordination chemistry.

Steric Hindrance: The methyl groups increase the steric bulk around the nitrogen donor atoms compared to the unsubstituted benzene-1,2-diamine. This steric hindrance can affect the coordination geometry of the resulting metal complexes and may favor the formation of complexes with specific stereochemistries.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced basicity can lead to stronger coordination to metal ions.

Protonation Equilibria and Their Impact on Coordination

The amine groups of N¹,N²-dimethylbenzene-1,2-diamine can be protonated in acidic conditions, forming the corresponding dihydrochloride (B599025) salt. bldpharm.com This protonation equilibrium is crucial as it affects the availability of the lone pairs on the nitrogen atoms for coordination to a metal ion. The coordination to a metal center is typically carried out under neutral or basic conditions to ensure the deprotonation of the amine groups, making the ligand available for chelation.

Synthesis and Characterization of Metal Complexes

Preparation of Transition Metal Complexes (e.g., Cu, Ni, Zn, Pt, Mn, Hg)

Metal complexes of N¹,N²-dimethylbenzene-1,2-diamine can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the yield and purity of the resulting complex.

General synthesis often involves the direct methylation of benzene-1,2-diamine. The resulting N¹,N²-dimethylbenzene-1,2-diamine is then reacted with a metal salt, such as a chloride or nitrate (B79036) salt of the desired transition metal, in a solvent like ethanol (B145695) or methanol (B129727). jscimedcentral.comnih.gov The mixture is often heated to facilitate the reaction. jscimedcentral.com The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less polar solvent.

For instance, copper(II) complexes have been prepared by reacting N¹,N²-dimethylbenzene-1,2-diamine with copper(II) nitrate trihydrate in a methanol and dichloromethane (B109758) mixture. nih.gov Similarly, nickel(II) complexes can be synthesized by reacting the ligand with nickel chloride hexahydrate in ethanol. jscimedcentral.com Platinum(II) complexes have also been synthesized, where the coordination of the ligand to the platinum center was studied. nih.gov The formation of complexes with other transition metals like manganese and zinc can also be achieved through similar methods. nih.gov

Analytical and Spectroscopic Characterization (e.g., IR, NMR, UV-Vis)

A variety of analytical and spectroscopic techniques are employed to characterize the metal complexes of N¹,N²-dimethylbenzene-1,2-diamine and confirm their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the ligand to the metal ion. The N-H stretching vibrations in the free ligand are altered upon coordination. New bands corresponding to the metal-nitrogen (M-N) stretching vibrations may also be observed in the far-IR region of the spectrum, providing direct evidence of complex formation. mocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. nih.gov Upon coordination, the chemical shifts of the protons and carbons in the ligand, particularly those near the nitrogen donor atoms, are expected to change. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. researchgate.net The spectra of the complexes typically show bands that are different from those of the free ligand and the metal salt. For transition metal complexes, d-d electronic transitions can often be observed in the visible region of the spectrum, which are characteristic of the coordination geometry around the metal ion. nih.gov

The following table summarizes the characterization data for a representative metal complex of N¹,N²-dimethylbenzene-1,2-diamine:

TechniqueObservationInterpretation
IR Spectroscopy Shift in N-H stretching frequencies. Appearance of new bands in the far-IR region.Coordination of the nitrogen atoms to the metal center. Formation of M-N bonds.
¹H NMR Spectroscopy Downfield or upfield shift of proton signals, especially those of the methyl and aromatic groups.Change in the electronic environment of the ligand upon coordination.
UV-Vis Spectroscopy Appearance of new absorption bands in the visible region.d-d electronic transitions of the metal ion in the complex.

Single-Crystal X-ray Diffraction Studies for Elucidating Coordination Geometry

For instance, in studies of zinc chloride complexes with benzene-1,2-diamine derivatives, single-crystal X-ray diffraction has been employed to characterize the coordination sphere of the zinc atom. iucr.org In one such complex, trans-diaquabis(4,5-dimethylbenzene-1,2-diamine)zinc(II) chloride, the analysis revealed a tetragonally distorted octahedral coordination geometry around the zinc(II) ion. iucr.org The zinc atom is situated on a crystallographically imposed inversion center, and the diamine ligands are tilted with respect to the ZnN4 plane. iucr.org This level of structural detail is crucial for understanding the steric and electronic effects of the ligands on the metal center.

The precision of single-crystal X-ray diffraction also allows for the identification of subtle structural features, such as the planarity of the ligand and the disposition of its substituents. In the aforementioned zinc complex, the nitrogen atoms of the diamine ligand were found to be slightly out of the benzene (B151609) plane, a detail that can influence the ligand's coordination behavior and the stability of the resulting complex. iucr.org Furthermore, this technique is essential for characterizing the entire unit cell of a crystal, including any co-crystallized solvent molecules or counter-ions, which can play a significant role in the supramolecular assembly of the complex. iucr.orgresearchgate.net

Structural Diversity and Supramolecular Assembly in Metal Complexes

The coordination of N1,N2-dimethylbenzene-1,2-diamine and related ligands to metal centers gives rise to a rich diversity of structural motifs and supramolecular architectures. These structures are governed by the coordination preferences of the metal ion, the steric and electronic properties of the ligand, and the influence of non-covalent interactions.

Distorted Tetrahedral and Octahedral Geometries

Metal complexes of this compound and its analogs commonly exhibit distorted coordination geometries, with tetrahedral and octahedral arrangements being particularly prevalent. The choice between these geometries is influenced by factors such as the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. researchgate.netaalto.fi

For example, zinc(II) complexes with benzene-1,2-diamine derivatives have been shown to adopt both tetrahedral and octahedral geometries. iucr.org A complex with a 1:1 metal-to-ligand ratio might favor a tetrahedral arrangement, while a 1:2 ratio can lead to an octahedral geometry, as seen in trans-diaquabis(4,5-dimethylbenzene-1,2-diamine)zinc(II) chloride, where two diamine ligands and two water molecules coordinate to the zinc center. iucr.org The term "distorted" is often used because the bond angles and lengths can deviate from the ideal values of a perfect tetrahedron (109.5°) or octahedron (90° and 180°) due to the steric constraints of the bidentate diamine ligand and the electronic effects of the metal d-orbitals. iucr.orgresearchgate.net For instance, the Jahn-Teller effect in certain Mn(III) complexes leads to elongated octahedral geometries. aalto.fi

The structural diversity extends to other metals as well. Nickel(II) complexes, for example, can adopt square planar, tetrahedral, or octahedral geometries depending on the ligand field strength and steric bulk. researchgate.net While square planar is common for diamagnetic Ni(II) with strong-field ligands, bulkier ligands can favor a tetrahedral geometry. researchgate.net The coordination environment in dinuclear cobalt(II) complexes with related polypyrazolyl ligands has been characterized as tetrahedral. researchgate.net

Table 1: Selected Metal Complexes and their Coordination Geometries

Metal ComplexMetal IonCoordination Geometry
trans-diaquabis(4,5-dimethylbenzene-1,2-diamine)zinc(II) chlorideZn(II)Tetragonally Distorted Octahedral iucr.org
Dinuclear Cobalt(II) complex with N,N,N′,N′-Tetrakis(3,5-dimethyl-1-pyrazolyl)methyl-1,4-phenylenediamineCo(II)Tetrahedral researchgate.net
[Ni(Bipy)2(OAc)]+Ni(II)Distorted Octahedral nih.gov
Di-μ-chloro-bis[chloro(2,9-dimethyl-1,10-phenanthroline)nickel(II)]Ni(II)Distorted Trigonal Bipyramidal researchgate.net

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonding plays a crucial role in the solid-state structures of metal complexes containing this compound and its analogs. These non-covalent interactions, involving the amine protons as donors and electronegative atoms (like halides, oxygen, or nitrogen) as acceptors, are instrumental in the formation of extended supramolecular networks. nih.gov

The types of hydrogen bonding motifs can be diverse. For instance, in salts of benzene-1,2-diaminium with pyridine-2-carboxylate, extensive N-H···O hydrogen bonds lead to the formation of interconnected rings, with the R2(2)(9) motif being a common feature. nih.govresearchgate.net The presence of different functional groups can lead to a variety of hydrogen bonding interactions, such as C-H···O and N-H···N, which contribute to the formation of three-dimensional supramolecular networks. nih.gov

Table 2: Hydrogen Bond Geometry in a Zinc-Diamine Complex

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N1-H1···Cl10.86 (2)2.59 (2)3.3618 (16)150.7 (18)
N2-H2···Cl10.85 (2)2.52 (2)3.3204 (16)157 (2)

Data adapted from a study on a zinc chloride-diamine complex, illustrating typical hydrogen bond parameters. iucr.org

Co-crystallization Phenomena and Their Structural Implications

Co-crystallization is a technique used to form a single crystalline material from two or more different molecules in a stoichiometric ratio. researchgate.netresearchgate.net In the context of metal complexes of this compound, co-crystallization can introduce additional molecules into the crystal lattice, leading to novel structural features and potentially modifying the physicochemical properties of the material. crystallizationsystems.com

A notable example is the co-crystallization of a zinc-diamine complex with a neutral diamine molecule. iucr.org In the structure of trans-diaquabis(4,5-dimethylbenzene-1,2-diamine)zinc(II) chloride–4,5-dimethylbenzene-1,2-diamine (1/1), the uncoordinated diamine molecule is integrated into the crystal structure through hydrogen bonding. iucr.org Specifically, the co-crystallized diamine is linked to the complex cation via O-H···N and N-H···N hydrogen bonds. iucr.org

The structural implications of co-crystallization are significant. It can lead to the formation of intricate supramolecular assemblies and alter the packing of the molecules in the solid state. These changes can, in turn, affect properties such as solubility, stability, and dissolution rate. crystallizationsystems.com The formation of a co-crystal versus a salt is determined by whether a proton is transferred between the components, a distinction that is definitively made using single-crystal X-ray diffraction. crystallizationsystems.com

Theoretical Approaches to Metal-Ligand Interactions

To complement experimental findings, theoretical methods are employed to gain deeper insights into the nature of metal-ligand interactions in complexes of this compound.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and geometry of metal complexes. nih.gov This method allows for the calculation of various molecular properties, including optimized geometries, bond energies, and electronic orbital distributions. scispace.comresearchgate.net

In the study of metal complexes, DFT calculations are often used to optimize the geometry of the molecule, which can then be compared with experimental data from X-ray diffraction. nih.gov This comparison serves to validate the computational model and can provide a more detailed understanding of the bonding within the complex. For instance, DFT can be used to calculate bond lengths and angles, which typically show good agreement with experimental values. nih.gov

Furthermore, DFT provides insights into the electronic properties of the metal-ligand bond. By analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can understand the charge transfer characteristics and reactivity of the complex. scispace.com The energy difference between the HOMO and LUMO is an indicator of the chemical reactivity and stability of the molecule. nih.gov DFT has also been used to calculate the interaction energies of hydrogen bonds, providing a quantitative measure of their strength. nih.gov

Computational Studies on Metal-Ligand Bonding and Stability

Computational studies, typically employing methods like Density Functional Theory (DFT), are essential for elucidating the nature of the bonds between a metal center and its ligands. For a hypothetical metal complex of this compound, such studies would involve the calculation of key parameters to predict its stability and bonding characteristics.

Theoretical Bond Parameters: Without experimental data, one can only hypothesize the structural parameters of a metal complex with this ligand. For instance, in a hypothetical square planar complex, such as with Ni(II), or a tetrahedral complex, perhaps with Zn(II), the metal-nitrogen bond lengths and the N-M-N bond angle would be critical indicators of the coordination environment. These parameters are influenced by the electronic configuration of the metal ion and the steric and electronic properties of the this compound ligand.

Stabilization Energy: The stability of a metal complex is often quantified by its stabilization energy, which can be calculated computationally. This energy represents the thermodynamic favorability of the complex's formation from the metal ion and the ligand. Factors influencing this stability would include the chelate effect, where the bidentate nature of this compound would likely lead to a more stable complex compared to analogous monodentate ligands. The electronic effects of the methyl groups on the nitrogen atoms and the aromatic backbone would also play a significant role.

A representative data table for such computational findings would ideally look as follows, though the values are purely illustrative due to the absence of actual research data.

Hypothetical Computational Data for a Metal-(this compound) Complex

Metal IonCoordination GeometryM-N Bond Length (Å)N-M-N Bond Angle (°)Stabilization Energy (kcal/mol)
Ni(II)Square Planar1.9585.0-45.0
Cu(II)Distorted Square Planar2.0084.5-50.0
Zn(II)Tetrahedral2.0583.0-35.0

Frontier Molecular Orbital Analysis (HOMO-LUMO) of Complexes

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of molecules. An analysis of these orbitals for metal complexes of this compound would provide insights into their potential as catalysts, their electronic spectra, and their charge transfer characteristics.

HOMO-LUMO Energy Levels and Gap: The energy of the HOMO is related to the electron-donating ability of the complex, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the kinetic stability of the complex. A larger gap generally implies higher stability and lower chemical reactivity.

The following table illustrates the type of data that would be generated from a frontier molecular orbital analysis. The values presented are for demonstrative purposes only.

Hypothetical Frontier Molecular Orbital Data for Metal-(this compound) Complexes

Metal ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
[Ni(N1,N2-DMBDA)2]2+-6.5-2.04.5
[Cu(N1,N2-DMBDA)2]2+-6.8-2.54.3
[Zn(N1,N2-DMBDA)2]2+-7.0-1.85.2

*DMBDA is an abbreviation for Dimethylbenzene-1,2-diamine.

Catalytic Applications of N1,n2 Dimethylbenzene 1,2 Diamine Derived Systems

Role as Ligands in Transition Metal Catalysis

The presence of two nitrogen atoms in N1,N2-Dimethylbenzene-1,2-diamine allows it to act as a bidentate ligand, coordinating with transition metals to form complexes that can catalyze a variety of organic reactions. The electronic and steric properties of the ligand can influence the reactivity and selectivity of the metallic center.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While a wide array of phosphine (B1218219) and N-heterocyclic carbene ligands have been successfully employed in this reaction, the use of diamine ligands is also an area of interest. Although specific examples detailing the performance of this compound as a ligand in Buchwald-Hartwig aminations are not extensively documented in readily available literature, the general principle involves the coordination of the diamine to the palladium center, which then facilitates the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. The nature of the diamine ligand can impact the efficiency of these steps.

Copper-catalyzed reactions represent a more economical alternative to palladium-catalyzed systems for certain transformations, including amination and amidation reactions. Diamine ligands have been shown to be effective in promoting these copper-catalyzed couplings. For instance, in the copper-catalyzed amidation of aryl halides, ligands such as N,N'-dimethylethylenediamine have demonstrated high activity. While direct and detailed research on this compound in this specific context is limited, a study on the catalytic oxidative coupling of its isomer, N,N-dimethyl-p-phenylenediamine, with 1,3-phenylenediamine in the presence of copper has been reported for analytical purposes. This suggests the potential for related copper-catalyzed transformations involving this compound.

Nickel catalysis has emerged as a powerful tool for various cross-coupling reactions, including the Kumada and Suzuki-Miyaura couplings, which are fundamental for the formation of carbon-carbon bonds. The use of specific ligands is crucial for the success of these reactions, influencing catalyst stability and reactivity. While there is extensive research on different ligands for nickel-catalyzed couplings, specific and detailed studies employing this compound as a key ligand are not prominently featured in the existing scientific literature. The general expectation is that the diamine could form a chelate with the nickel center, thereby modulating its catalytic properties.

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a significant industrial process, often catalyzed by platinum complexes. The ligand environment around the platinum center is critical in determining the catalyst's activity and selectivity. Similarly, iridium complexes have also been explored for hydrosilylation reactions. Although various ligands have been investigated for both platinum and iridium-catalyzed hydrosilylation, there is a lack of specific reports on the use of this compound in this capacity. The potential for this diamine to act as a ligand in such systems remains an area for further exploration.

Organocatalysis and Bifunctional Catalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a major field in organic synthesis. Bifunctional catalysts, which possess both a Lewis basic and a Brønsted acidic site, are of particular interest.

While direct applications of this compound as an organocatalyst are not widely reported, research into derivatives of 1,2-benzenediamine for organocatalysis provides some insight. For example, bifunctional noncovalent organocatalysts have been developed from a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine unit as a hydrogen-bond donor. google.com In a study, these catalysts were synthesized and their activity was tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. google.com The results indicated that while these catalysts could achieve high conversion rates, the enantioselectivity was low. google.com This suggests that while the benzenediamine core can be incorporated into organocatalytic frameworks, further optimization is necessary to achieve high stereocontrol.

Catalyst TypeReactionConversion (%)Enantiomeric Excess (ee, %)
1,2-Benzenediamine-derivedMichael additionup to 93up to 41 (S)

Table 1. Performance of 1,2-Benzenediamine-Derived Organocatalysts in a Michael Addition Reaction. google.com

Noncovalent Interactions in Catalytic Mechanisms

The catalytic activity and selectivity of metal complexes are not solely governed by the direct coordination bonds between the metal and the ligand. Noncovalent interactions, such as hydrogen bonding, π-π stacking, and steric repulsion, play a crucial, albeit often subtle, role in dictating the orientation of substrates and stabilizing transition states. nih.govacs.orgnih.gov In catalytic systems derived from this compound, these interactions are instrumental in achieving high levels of control.

Hydrogen bonding, in particular, has been recognized as a key factor in directing catalytic reactions. nih.govwikipedia.orgacs.org In complexes where the this compound ligand is further functionalized with hydrogen bond donor or acceptor groups, these can pre-organize the substrate in the vicinity of the catalytic center. nih.gov This pre-organization lowers the entropic penalty of the reaction and can lead to enhanced reaction rates and selectivities. For instance, the introduction of a hydroxyl or amide group on the periphery of the ligand framework can establish a secondary coordination sphere that interacts with the substrate through hydrogen bonds, thereby guiding its approach to the metal center. wikipedia.org

Furthermore, the aromatic backbone of this compound can participate in π-π stacking interactions with aromatic substrates, which can be a significant factor in reactions involving such molecules. nih.gov The interplay of these noncovalent forces within the catalytic pocket creates a highly structured environment that can discriminate between different reaction pathways, ultimately leading to the desired product with high selectivity.

Elucidation of Catalytic Mechanisms and Reaction Kinetics

A thorough understanding of the catalytic mechanism is paramount for the rational design and optimization of catalysts. This section delves into the mechanistic investigations of catalytic systems derived from this compound, focusing on the catalytic cycles, the characterization of intermediates, and the relationship between the catalyst's structure and its reactivity.

In-depth Mechanistic Investigations of Catalytic Cycles

The catalytic cycle of a reaction provides a step-by-step depiction of the transformation of reactants into products, mediated by the catalyst. For metal catalysts derived from this compound, these cycles typically involve a series of fundamental steps such as oxidative addition, migratory insertion, and reductive elimination.

Figure 1: Illustrative Catalytic Cycle for a Suzuki-Miyaura Cross-Coupling Reaction

Generated mermaid

Spectroscopic and Computational Approaches to Intermediates

The direct observation and characterization of catalytic intermediates are often challenging due to their transient nature. However, a combination of advanced spectroscopic techniques and computational modeling can provide invaluable insights into their structure and reactivity. nih.govmdpi.com

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the reaction mixture in real-time and identify the spectral signatures of key intermediates. nih.gov For example, changes in the vibrational frequencies of the C-N or metal-ligand bonds can indicate the formation of different species within the catalytic cycle.

Computational approaches, particularly density functional theory (DFT) calculations, have become an indispensable tool for elucidating reaction mechanisms. nih.govmdpi.combeilstein-journals.org DFT can be used to model the structures of proposed intermediates and transition states, calculate their relative energies, and thus map out the entire reaction pathway. These calculations can help to rationalize experimentally observed selectivities and guide the design of more efficient catalysts. For instance, DFT studies can reveal the energetic barriers for different competing pathways, explaining why a particular product is formed preferentially. beilstein-journals.org

Structure-Reactivity Relationships in Catalytic Systems

The performance of a catalyst is intrinsically linked to its three-dimensional structure. By systematically modifying the structure of the this compound ligand and correlating these changes with catalytic activity and selectivity, it is possible to establish structure-reactivity relationships. nih.gov

For instance, the introduction of bulky substituents on the benzene (B151609) ring of the ligand can create a more sterically hindered catalytic pocket. This can enhance enantioselectivity in asymmetric reactions by amplifying the steric repulsion for one of the enantiomeric transition states. Conversely, the electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating groups can increase the electron density at the metal center, which may promote oxidative addition, while electron-withdrawing groups can have the opposite effect.

Asymmetric Catalysis using Chiral Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral catalysts derived from enantiomerically pure diamine ligands have proven to be highly effective in a wide range of asymmetric transformations. wikipedia.org

Enantiomerically Pure Diamine Ligands in Asymmetric Synthesis

By starting with an enantiomerically pure precursor, such as (1R,2R)-cyclohexane-1,2-diamine, it is possible to synthesize chiral derivatives of this compound that can be used as ligands in asymmetric catalysis. These chiral ligands create a chiral environment around the metal center, which allows for the differentiation between enantiotopic faces or groups of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. wikipedia.org

A notable application of such chiral diamine ligands is in the field of asymmetric hydrogenation. Chiral ruthenium complexes bearing diamine ligands have been successfully employed in the enantioselective hydrogenation of various unsaturated compounds, including ketones and olefins, to produce chiral alcohols and alkanes with high enantiomeric excess (ee). nih.govnih.govrsc.org

Another area where these ligands have shown great promise is in palladium-catalyzed asymmetric allylic alkylation (AAA). In these reactions, a chiral palladium complex directs the nucleophilic attack on a π-allyl intermediate, resulting in the formation of a new stereocenter with high enantioselectivity. The stereochemical outcome of the reaction is often highly dependent on the structure of the chiral ligand.

Below is a table summarizing the performance of some catalytic systems derived from or related to chiral N1,N2-diamines in asymmetric reactions.

Catalyst/Ligand SystemReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Ru-DTBM-segphosAsymmetric HydrogenationPyridine-pyrroline substituted alkene>95>90 nih.gov
Copper(II)/Chiral Imidazolidin-4-one LigandAsymmetric Henry ReactionBenzaldehydeHighup to 97 nih.gov
Palladium/Chiral Phosphoramidite & Chiral Phosphoric AcidAsymmetric Allylic C-H AlkylationAllylarenesHighup to 96 acs.org
Nickel/Chiral LigandAsymmetric Hydrogenation (Kinetic Resolution)[2.2]Paracyclophane-derived cyclic N-sulfonylimineGoodHigh (s up to 89) rsc.org

Enantioselectivity and Diastereoselectivity Studies

The utility of this compound as a ligand scaffold in asymmetric catalysis is a subject of research, particularly in understanding how N-methylation influences stereochemical outcomes. Studies have incorporated this diamine moiety into larger chiral frameworks to investigate its role in enantioselective and diastereoselective transformations.

A notable study in biomimetic asymmetric catalysis designed and synthesized a series of chiral diamine ligands to explore their effectiveness in various reactions, including in aqueous media. researchgate.net Among the ligands synthesized were an N-H diamine ligand (L3) and its N-methylated counterpart (L2), which incorporates the this compound structure into a chiral scaffold derived from (–)-cytisine. The comparison between these ligands provides direct insight into the impact of the N-methyl groups on enantioselectivity.

In the asymmetric addition of arylboronic acids to N-sulfonyl ketimines, both the N-H (L3) and the N-Me (L2) diamine ligands demonstrated excellent reactivity and enantioselectivity. researchgate.net However, distinct differences in their performance were observed, particularly in reactions involving sterically demanding substrates.

For the addition to a sterically hindered N-sulfonyl ketimine, the N-H diamine ligand L3 was superior, affording the corresponding sulfonamide product in a 90% yield and a high enantiomeric ratio (e.r.) of 96:4. In contrast, the N-Me diamine ligand L2, under the same conditions, provided the product in a lower yield of 67% and with a significantly reduced enantiomeric ratio of 69:31. For comparison, the use of a common chiral ligand, (+)-sparteine, resulted in a complete loss of enantioselectivity (50:50 e.r.). researchgate.net

These findings highlight that while the this compound moiety is a key component of the ligand architecture, the steric and electronic effects of the N-methyl groups can be critical in modulating the stereochemical course of a reaction. In this case, the less sterically encumbered N-H diamine allowed for a more effective chiral induction.

Further investigations into the scope of these catalytic systems involved the reaction of various arylboronic acids with cyclic N-sulfonyl ketimides in water. The results consistently showed that the N-H diamine ligand L3 provided higher yields and superior enantiomeric ratios compared to the N-Me diamine ligand L2. researchgate.net This trend was particularly pronounced with sterically hindered nucleophiles. For instance, in the reaction with naphthyl boronic acid, the N-Me ligand L2 led to a sulfonamide with an enantiomeric ratio of 42:58, whereas the N-H ligand L3 yielded the product with a much-improved e.r. of 89:11. researchgate.net

The detailed results of these comparative studies are summarized in the data tables below.

Table 1: Asymmetric Addition to a Sterically Hindered N-Sulfonyl Ketimine

LigandYield (%)Enantiomeric Ratio (e.r.)
L3 (N-H)9096:4
L2 (N-Me)6769:31
(+)-Sparteine-50:50
Data sourced from a study on chiral diamine in small molecule biomimetic asymmetric catalysis. researchgate.net

Table 2: Asymmetric Addition of Naphthyl Boronic Acid to a Cyclic N-Sulfonyl Ketimide

LigandEnantiomeric Ratio (e.r.)
L3 (N-H)89:11
L2 (N-Me)42:58
Data sourced from a study on chiral diamine in small molecule biomimetic asymmetric catalysis. researchgate.net

Medicinal Chemistry and Biological Research Applications of N1,n2 Dimethylbenzene 1,2 Diamine Scaffolds

Synthesis of Libraries of N1,N2-Dimethylbenzene-1,2-diamine Derivatives for Biological Screening

The generation of chemical libraries of derivatives is a cornerstone of modern drug discovery, allowing for the high-throughput screening of a large number of compounds to identify new bioactive hits. The this compound scaffold is well-suited for the creation of such libraries, particularly for the synthesis of substituted benzimidazoles.

Combinatorial chemistry principles are often employed to rapidly generate a large number of compounds from a common scaffold. Parallel synthesis, a key technique in combinatorial chemistry, has been successfully used to create libraries of 2-substituted benzimidazoles. For example, a "minilibrary" of 18 different 2-substituted benzimidazole (B57391) derivatives was synthesized by reacting o-phenylenediamine (B120857) with various carboxylic acids using microwave irradiation. This method significantly shortens the reaction time and allows for the efficient production of a diverse set of compounds for biological evaluation.

The general approach involves the condensation of an o-phenylenediamine, such as this compound, with a variety of building blocks like aldehydes or carboxylic acids in a parallel format. By using a range of different starting materials, a large and diverse library of benzimidazole derivatives can be quickly assembled.

The derivatization of the this compound scaffold is a key strategy for modulating the biological activity of the resulting molecules. One common derivatization is the formation of Schiff bases through the reaction of the diamine with aldehydes or ketones. These Schiff bases can then be used as ligands to form metal complexes, which often exhibit enhanced biological activity compared to the free ligands.

For example, a study on Schiff bases derived from cyclohexane-1,2-diamine (a related 1,2-diamine scaffold) and fluorinated benzaldehydes showed that complexation with zinc(II) significantly enhanced the antibacterial activity. The resulting zinc complexes were found to have potent activity against both Gram-positive and Gram-negative bacteria, in some cases comparable to the standard antibiotic ciprofloxacin. This synergistic effect highlights the importance of derivatization through metal complexation for modulating biological activity.

The table below shows the minimum inhibitory concentrations (MIC) for a reduced Schiff base ligand and its zinc complex, demonstrating the enhancement of antibacterial activity upon complexation.

CompoundS. aureus MIC (mM)E. coli MIC (mM)
Ligand L12 0.01250.025
Zn-L12 Complex 0.00080.0008
Ciprofloxacin 0.00050.0002

Data sourced from Malček, M., et al. (2023).

Studies on Biological Interactions

Understanding the interactions of this compound derivatives with biological macromolecules is crucial for elucidating their mechanism of action and for the rational design of more potent compounds. Research has shown that these derivatives can interact with various biological targets, including DNA and enzymes.

Schiff base derivatives of 1,2-phenylenediamine have been investigated as potential DNA intercalators. Molecular docking studies have suggested that these compounds can insert themselves between the base pairs of the DNA double helix, a mechanism of action for many anticancer drugs. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, benzimidazole derivatives synthesized from o-phenylenediamines have been identified as potent inhibitors of several protein kinases, which are key targets in cancer therapy. For example, certain 2-amidobenzimidazole derivatives have been shown to inhibit protein kinase CK1 delta, a kinase implicated in the pathogenesis of various human diseases. Another study reported on quinoxaline-pyrimidine-2,4-diamine derivatives (where quinoxaline (B1680401) is structurally related to benzimidazole) as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a critical target in non-small cell lung cancer. These findings demonstrate that the this compound scaffold can be elaborated into molecules that specifically target and inhibit the function of disease-relevant enzymes.

Enzyme Interaction Studies and Modulation of Enzyme Activity

The biological activity of phenylenediamine derivatives is often linked to their interaction with enzymes. These interactions can lead to the modulation of metabolic pathways. For instance, the cytotoxic mechanism of some phenylenediamine derivatives in hepatocytes has been attributed to a redox cycle involving the mitochondrial electron transport chain and DT diaphorase. nih.gov This process leads to oxidative stress, showcasing a direct interaction with cellular enzymatic systems. nih.gov

Derivatives of aromatic amines are also being explored as inhibitors for various enzymes. Studies on sulfonamide derivatives synthesized from amine precursors have shown potent inhibitory activity against enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, highlighting the potential of amine-based scaffolds in designing enzyme inhibitors for conditions such as diabetes and Alzheimer's disease. nih.gov Furthermore, investigations into novel para-phenylenediamine (PPD) analogues have focused on their metabolism by N-acetyltransferase-1 (NAT-1), an enzyme crucial for detoxification in the skin. nih.gov Research showed that PPD derivatives substituted with nucleophilic groups exhibited significantly higher rates of N-acetylation and clearance compared to the parent PPD, indicating that specific structural modifications can enhance favorable enzymatic processing. nih.gov

Antimicrobial Properties of Derivatives

Derivatives of the 1,2-phenylenediamine core structure have demonstrated notable antimicrobial properties. For example, benzimidazole derivatives, which are synthesized from o-phenylenediamine, have been investigated for their in-vitro antibacterial and antifungal activities against several human pathogenic microorganisms. nih.gov

In one study, a series of novel pyrazole-attached benzimidazoles were synthesized and screened. The results indicated that compounds featuring an electron-withdrawing group on the phenyl ring attached to the pyrazole (B372694) moiety showed superior antimicrobial activity. nih.gov Similarly, phenazine (B1670421) derivatives, which can be derived from diamine precursors, have shown moderate antifungal and antibacterial activities against a range of pathogens including Fusarium oxysporum, Staphylococcus aureus, and Bacillus subtilis. nih.gov

Table 1: Antimicrobial Activity of Selected Phenylenediamine Derivatives
Derivative ClassMicroorganismActivity Noted
Pyrazole-attached BenzimidazolesVarious bacteria and fungiSuperior activity with electron-withdrawing groups nih.gov
Phenazine MetabolitesFusarium oxysporum, F. solaniModerate antifungal activity nih.gov
Staphylococcus aureus, S. albus, Bacillus subtilisModerate antibacterial activity nih.gov
1,3-phenylene-bis-N-acetylpyrazolesC. albicansActivity comparable to standard fluconazole (B54011) researchgate.net

Investigation of Antitumoral/Cytotoxic Activities

The phenylenediamine scaffold is a key component in the development of compounds with antitumoral and cytotoxic properties. The introduction of specific functional groups can lead to derivatives with significant antitumor activity. For example, a significant increase in the antitumor activity of N-[2-(dimethylamino)ethyl] phenazine-1-carboxamide (B1678076) was observed with the introduction of an alkoxy group. acs.org

Recent studies have explored the cytotoxic effects of hybrid nanoflowers synthesized using N1-phenylbenzene-1,2-diamine and 1,2-phenylenediamine. These constructs were evaluated against A549 (lung cancer) and MCF7 (breast cancer) cell lines, demonstrating their potential as effective cytotoxic agents. researchgate.net The cytotoxicity of some phenazine derivatives was also assessed against the LoVo human colon adenocarcinoma cell line, with certain non-symmetrically substituted compounds showing notable cytotoxic effects. acs.org The underlying mechanism for the cytotoxicity of some phenylenediamines has been linked to oxidative stress induced by intracellular redox cycling. nih.gov

Table 2: Cytotoxic Activity of Phenylenediamine-Based Compounds
Compound/DerivativeCell LineObserved Effect
N1-phenylbenzene-1,2-diamine@CuhNFsA549 (Lung) & MCF7 (Breast)Effective cytotoxicity observed researchgate.net
7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazineLoVo (Colon)Confirmed cytotoxicity acs.org
2,3,5,6-tetramethylphenylenediamine (DD)Isolated HepatocytesCytotoxicity attributed to oxidative stress nih.gov

Computational Approaches in Drug Discovery

Computational methods are indispensable in modern drug discovery for predicting the biological potential of new chemical entities, including those derived from this compound.

Molecular Docking Calculations for Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for understanding potential drug-target interactions. Docking studies on ortho-phenylenediamine derivatives have been performed to identify potential inhibitors for targets such as the main protease of COVID-19. elsevierpure.comlupinepublishers.com These studies calculate binding energies to estimate the affinity of the ligand for the protein's active site. elsevierpure.comlupinepublishers.com

For example, a study on an o-phenylenediamine derivative, N, N'-(1,2-phenylene) bis (1- (4- chlorophenyl) methanimine), investigated its binding to the glycosylphosphatidylinositol phospholipase D inhibitor receptor, revealing binding energies ranging from -6.62 to -7.03 kcal/mol. tandfonline.com Similarly, docking has been used to analyze the interaction of p-phenylenediamine (B122844) derivatives with key proteins involved in intestinal toxicity, such as SRC, EGFR, and CASP3, confirming strong binding affinities. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization of Bioavailability

In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify candidates with favorable drug-like properties and reducing later-stage failures. Online tools and software are used to calculate various physicochemical and pharmacokinetic parameters. nih.govtandfonline.com For instance, the SwissADMET online tool has been used to predict the biological properties of o-phenylenediamine derivatives. tandfonline.com

These predictions encompass a range of properties, including gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are crucial for metabolism), and potential toxicity. By analyzing these parameters, chemists can prioritize or modify structures to optimize their bioavailability and reduce potential adverse effects before advancing to more resource-intensive in vivo testing. nih.gov

Table 3: Representative ADMET Parameters Predicted for Amine-Based Scaffolds
ParameterDescriptionFavorable Prediction Example
Gastrointestinal (GI) AbsorptionPredicts the extent of drug absorption from the gut.High nih.gov
Blood-Brain Barrier (BBB) PermeantIndicates if the compound can cross into the central nervous system.No nih.gov
CYP Inhibitor (e.g., CYP2D6)Predicts if the compound inhibits key metabolic enzymes.Non-inhibitor nih.gov
Drug-LikenessEvaluates if the compound follows common rules for oral drugs (e.g., Lipinski's Rule of 5).Yes nih.gov
MutagenicityPredicts the potential to cause genetic mutations.Non-Mutagen nih.gov

Pharmacokinetics Studies

Pharmacokinetics describes how the body affects a specific drug after administration through the mechanisms of absorption, distribution, metabolism, and excretion. In vitro and in vivo studies, often guided by initial computational predictions, are essential for understanding the fate of a drug. Studies on para-phenylenediamine (PPD) have shown that it can be metabolized in the skin, primarily through N-acetylation, into less reactive compounds. researchgate.netnih.gov

Research on novel PPD analogues has focused on designing molecules that are more readily detoxified by skin enzymes like N-acetyltransferase-1 (NAT-1). nih.gov By substituting the PPD core, researchers have developed derivatives with faster rates of metabolism and clearance compared to the parent compound. nih.gov These studies highlight how structural modifications to the phenylenediamine scaffold can directly influence pharmacokinetic properties, providing a pathway to develop safer alternatives for various applications. nih.gov

Advanced Materials and Polymer Science Applications

N1,N2-Dimethylbenzene-1,2-diamine as a Monomer or Building Block for Polymers

The bifunctional nature of this compound makes it a suitable candidate as a monomer for step-growth polymerization, leading to the formation of various high-performance polymers.

Synthesis of Polyamides and Polyimides

Polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. ncl.res.in The synthesis of these polymers typically involves the reaction of a diamine with a diacid chloride (for polyamides) or a dianhydride (for polyimides). ncl.res.innih.govnih.gov

In the synthesis of polyamides , this compound can be reacted with various diacid chlorides. The general reaction scheme involves the nucleophilic attack of the amine groups on the carbonyl carbon of the acid chloride, leading to the formation of an amide linkage and the elimination of hydrogen chloride. The resulting polyamides would possess a unique structure with methyl groups on the nitrogen atoms of the amide linkages.

Reactants Polymer Type Potential Properties
This compound + Diacid ChloridePolyamideEnhanced solubility, modified thermal properties
This compound + DianhydridePolyimideAltered chain packing, potential for improved processability

For polyimides , the synthesis is typically a two-step process. nih.govnasa.gov First, this compound would react with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. nasa.gov This precursor is then converted to the final polyimide through thermal or chemical cyclodehydration. nasa.gov The presence of the methyl groups on the diamine could influence the solubility of the poly(amic acid) and the final properties of the polyimide film. ncl.res.in

Application in Coordination Polymers or Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The porous nature and high surface area of MOFs make them promising for applications in gas storage, separation, and catalysis. mdpi.com

This compound can act as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The use of this diamine as a linker in the synthesis of coordination polymers or MOFs could lead to novel network topologies. The steric hindrance from the methyl groups might influence the coordination geometry around the metal center and the resulting framework structure.

Material Role of this compound Potential Outcome
Coordination PolymersBidentate LigandFormation of 1D, 2D, or 3D network structures
Metal-Organic Frameworks (MOFs)Organic LinkerCreation of porous materials with unique pore environments

Development of Electronic and Optical Materials

The aromatic nature and the presence of nitrogen atoms in this compound suggest its potential utility in the development of organic electronic and optical materials.

Organic Light-Emitting Diode (OLED) Materials

Aggregation-Induced Emission (AIE) Properties

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. acs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. acs.org Molecules with propeller-like structures, such as tetraphenylethene, are classic examples of AIE-active compounds. acs.org

While there is no direct evidence of this compound exhibiting AIE, its derivatives, when incorporated into larger, sterically hindered molecular structures, could potentially display AIE characteristics. The restriction of rotation around the C-N bonds and the phenyl ring upon aggregation could lead to enhanced fluorescence. nih.gov

Magnetic Materials

Organic-based magnetic materials are a fascinating area of research with potential applications in data storage and spintronics. The magnetic properties of these materials often arise from the presence of unpaired electrons in radical species or from the interaction between metal centers in coordination complexes.

N,N'-bis(salicylidene)-1,2-phenylenediamine (salphen) and its metal complexes have been investigated for their magnetic properties and biological activities. nih.gov While this compound itself is not a radical, it can be used as a ligand to synthesize metal complexes. The magnetic properties of such complexes would depend on the choice of the metal ion and the coordination geometry. For instance, complexes with paramagnetic metal ions could exhibit interesting magnetic behaviors. diva-portal.org

Analytical and Spectroscopic Characterization Methodologies in Research

Advanced Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and electronic environment of N¹,N²-Dimethylbenzene-1,2-diamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N¹,N²-Dimethylbenzene-1,2-diamine. Both ¹H and ¹³C NMR provide distinct insights into the molecule's framework.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. For N¹,N²-Dimethylbenzene-1,2-diamine, the protons on the methyl groups and the aromatic ring resonate at characteristic chemical shifts. The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of protons in different environments. For instance, a typical spectrum would show a ratio of aromatic to alkyl protons consistent with the structure. docbrown.info The use of deuterated solvents like CDCl₃ is standard to avoid interference from solvent protons. docbrown.info

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom in N¹,N²-Dimethylbenzene-1,2-diamine gives a distinct signal. The carbon atoms of the methyl groups show a significantly smaller chemical shift compared to the aromatic ring carbons, which is a typical distinction between alkyl and aryl carbons. docbrown.info The symmetry of the molecule influences the number of unique carbon signals observed. docbrown.info

Table 1: Hypothetical ¹H and ¹³C NMR Data for N¹,N²-Dimethylbenzene-1,2-diamine

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~ 6.7 - 7.2MultipletAromatic CH
¹H~ 3.5SingletNH
¹H~ 2.6SingletN-CH₃
¹³C~ 145SingletC-N
¹³C~ 125SingletAromatic CH
¹³C~ 120SingletAromatic CH
¹³C~ 30SingletN-CH₃

Note: This table is illustrative. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in N¹,N²-Dimethylbenzene-1,2-diamine.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The IR spectrum of N¹,N²-Dimethylbenzene-1,2-diamine would be expected to show characteristic absorption bands. The absence of N-H stretching vibrations, which would be present in the unmethylated parent compound, benzene-1,2-diamine, confirms the N,N'-dimethyl substitution. Key absorptions would include C-H stretching vibrations from the aromatic ring and the methyl groups, as well as C-N stretching and aromatic C=C ring vibrations. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to the molecule, allowing for its definitive identification. docbrown.info

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to further confirm the structural features of the molecule.

Table 2: Expected IR Absorption Bands for N¹,N²-Dimethylbenzene-1,2-diamine

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3050 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H StretchMedium-Strong
~1600, ~1500Aromatic C=C StretchMedium-Strong
~1300C-N StretchMedium

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Visible spectrum of N¹,N²-Dimethylbenzene-1,2-diamine is characterized by absorption bands corresponding to π-π* transitions within the benzene (B151609) ring. The presence of the dimethylamino groups influences the position and intensity of these absorption bands.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elucidating the structure of N¹,N²-Dimethylbenzene-1,2-diamine through its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₈H₁₂N₂), which is approximately 136.19 g/mol . chemicalbook.comnist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic amines involve cleavage of bonds adjacent to the amine group and fragmentation of the aromatic ring. mdpi.comdocbrown.info Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Chromatographic Separations in Research

Chromatographic techniques are indispensable for assessing the purity of N¹,N²-Dimethylbenzene-1,2-diamine and for monitoring the progress of reactions in which it is a reactant or product.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like N¹,N²-Dimethylbenzene-1,2-diamine. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification of the compound and any impurities. nih.gov

High-performance liquid chromatography (HPLC) is another versatile technique for the analysis of N¹,N²-Dimethylbenzene-1,2-diamine. It can be used for both analytical and preparative purposes. sielc.com In research settings, HPLC is frequently employed to monitor the progress of a chemical reaction by analyzing samples taken at different time intervals. This allows for the optimization of reaction conditions to maximize the yield of the desired product. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode used for the separation of aromatic amines. sielc.com

Table 3: Chromatographic Methods for the Analysis of N¹,N²-Dimethylbenzene-1,2-diamine

Technique Stationary Phase Mobile Phase Detector Application
GCNon-polar (e.g., DB-5)Inert gas (e.g., He, N₂)FID, MSPurity assessment, identification
HPLCC18Acetonitrile/WaterUV, MSPurity assessment, reaction monitoring, preparative separation

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is fundamental for chiral compounds like N¹,N²-Dimethylbenzene-1,2-diamine, especially in applications such as asymmetric synthesis where stereochemical purity is paramount. wikipedia.org Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers.

While specific HPLC methods for the enantiomeric separation of N¹,N²-Dimethylbenzene-1,2-diamine are not extensively detailed in readily available literature, a general and effective approach involves the use of chiral derivatizing agents (CDAs). nih.govresearchgate.net These reagents react with the amine groups of the enantiomers to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral stationary phase. mdpi.com

General Methodology:

Derivatization: The racemic or enantioenriched N¹,N²-Dimethylbenzene-1,2-diamine is reacted with a chiral derivatizing agent. Commonly used CDAs for amines include Mosher's acid chloride, Marfey's reagent, or chiral isocyanates. The reaction creates two diastereomers with distinct physicochemical properties.

HPLC Separation: The resulting diastereomeric mixture is injected into an HPLC system equipped with a standard achiral column (e.g., C18). The separation is based on the different interactions of the diastereomers with the stationary phase. mdpi.com

Detection and Quantification: A UV detector is typically used for detection. The enantiomeric excess is calculated from the integrated peak areas of the two separated diastereomers.

The enantiomeric excess (ee) is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Illustrative Data for Chiral Separation of a Related Diamine:

The following table illustrates typical results that could be expected from a chiral HPLC analysis of a derivatized diamine.

ParameterValue
Chiral Stationary PhaseCellulose-based (e.g., Chiralcel OD-H)
Mobile PhaseHexane (B92381)/Isopropanol (90:10)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)> 1.5

Thermal Analysis Techniques for Stability and Transitions (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to evaluate the thermal stability and phase transitions of N¹,N²-Dimethylbenzene-1,2-diamine.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the decomposition temperature and the presence of any volatile components. For N-heterocycle-stabilized iodanes, a related class of compounds, decomposition temperatures have been observed in a wide range, from 120 °C to 270 °C. beilstein-journals.org A polyurea derived from a silylated m-phenylenediamine (B132917) was reported to be stable up to nearly 260 °C before showing signs of decomposition. google.com This suggests that N¹,N²-Dimethylbenzene-1,2-diamine likely possesses good thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and decomposition enthalpies. For related N-heterocycle-stabilized iodanes, decomposition enthalpies have been reported to vary significantly. beilstein-journals.org

Expected Thermal Properties:

The following table presents hypothetical, yet representative, thermal analysis data for N¹,N²-Dimethylbenzene-1,2-diamine based on the behavior of similar aromatic amines.

AnalysisParameterExpected Value
TGAOnset of Decomposition (Tonset)~200-250 °C
Major Weight Loss Region250-350 °C
DSCMelting Point (Tm)~40-50 °C
DecompositionExothermic peak > 250 °C

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry (CV), are used to investigate the redox properties of N¹,N²-Dimethylbenzene-1,2-diamine. Phenylenediamines are known to be electrochemically active, undergoing oxidation processes. sid.irrsc.org

Research on N,N-dimethyl-p-phenylenediamine, a structural isomer, shows that it undergoes two distinct, sequential one-electron oxidation steps. researchgate.net The first oxidation is a reversible process that forms a stable radical cation (semiquinonediimine). The second oxidation step, occurring at a more positive potential, is typically quasi-reversible and yields a dication (quinonediimine). researchgate.net

It is anticipated that N¹,N²-Dimethylbenzene-1,2-diamine would exhibit a similar electrochemical behavior. The cyclic voltammogram would likely show two successive oxidation waves. The precise redox potentials would be influenced by the ortho-substitution pattern of the methyl and amino groups.

Hypothetical Cyclic Voltammetry Data:

This table provides an illustrative example of the expected cyclic voltammetry data for N¹,N²-Dimethylbenzene-1,2-diamine in a non-aqueous solvent like acetonitrile.

ParameterValue
Working ElectrodeGlassy Carbon
Reference ElectrodeAg/AgCl
Supporting Electrolyte0.1 M Tetrabutylammonium perchlorate
First Anodic Peak Potential (Epa1)~ +0.2 to +0.4 V
First Cathodic Peak Potential (Epc1)~ +0.1 to +0.3 V
Second Anodic Peak Potential (Epa2)~ +0.7 to +0.9 V

Computational and Theoretical Studies on N1,n2 Dimethylbenzene 1,2 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular structure to determine its electronic wave function and energy.

Electronic Structure Calculations (e.g., HOMO-LUMO Gap)

Table 1: Hypothetical Electronic Properties of N1,N2-Dimethylbenzene-1,2-diamine

Parameter Expected Value Range Significance
HOMO Energy -5.0 to -6.0 eV Indicates the electron-donating ability.
LUMO Energy 1.0 to 2.0 eV Indicates the electron-accepting ability.
HOMO-LUMO Gap 6.0 to 8.0 eV Relates to chemical reactivity and electronic transitions.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific literature data is unavailable.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the amine groups due to the presence of lone pairs of electrons, indicating these are the most probable sites for electrophilic interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers for interconversion between them. For this compound, MD simulations could reveal the preferred orientations of the two methylamino groups relative to the benzene (B151609) ring and to each other, and how these orientations fluctuate under thermal motion. This would be crucial for understanding how the molecule might interact with other molecules or surfaces.

Solvent Effects and Interactions

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. For this compound, simulations in different solvents (e.g., polar and nonpolar) would elucidate how solvent interactions, such as hydrogen bonding with the amine groups, affect its conformation and dynamics. This information is vital for predicting its solubility and reactivity in different chemical environments.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, utilizing computational chemistry methods, offers a powerful lens for understanding and anticipating the chemical behavior of molecules like this compound. These theoretical approaches allow for the exploration of reaction mechanisms, the prediction of product distributions, and the rationalization of observed chemical phenomena at the atomic level. While specific, in-depth computational studies exclusively focused on the reactivity and selectivity of this compound are not extensively documented in publicly available literature, general principles derived from studies of similar aromatic diamines can provide valuable insights.

Theoretical investigations into the reactivity of analogous compounds, such as substituted o-phenylenediamines, often employ Density Functional Theory (DFT) to elucidate reaction pathways and predict outcomes. For instance, DFT has been used to study the reaction of o-phenylenediamine (B120857) with various reagents, providing information on the structures of intermediates and transition states, as well as the energetics of different reaction channels. researchgate.net These studies can help in understanding how the electronic and steric properties of substituents on the benzene ring and the nitrogen atoms influence the reactivity and selectivity of the diamine.

In the context of this compound, predictive modeling could be applied to several key areas of its reactivity:

N-Alkylation and N-Arylation: Computational models can predict the most likely sites of further alkylation or arylation on the nitrogen atoms. By calculating the relative energies of possible products and the activation barriers to their formation, it is possible to forecast the selectivity of these reactions under different conditions. nih.govresearchgate.net

Cyclization Reactions: this compound is a precursor to various heterocyclic compounds, such as benzimidazoles. Predictive modeling can map out the reaction energy profiles for these cyclization processes, identifying the rate-determining steps and the factors that control the regioselectivity of the ring closure.

Oxidation Reactions: The behavior of aromatic diamines upon oxidation can be complex. Theoretical models can help to predict the initial sites of electron removal and the subsequent reaction pathways, leading to the formation of various oxidized products.

A significant aspect of predictive modeling is the calculation of various molecular descriptors that correlate with reactivity. These descriptors, derived from the electronic structure of the molecule, can provide a quantitative basis for comparing the reactivity of different compounds.

Descriptor Significance for Reactivity and Selectivity
Frontier Molecular Orbital (FMO) Energies (HOMO/LUMO) The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the reactivity of a molecule towards electrophiles and nucleophiles, respectively. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.
Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This can be used to predict the sites of interaction with other reactants.
Fukui Functions These functions quantify the change in electron density at a particular point in a molecule when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites within a molecule with greater precision than MEP maps.
Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index) These parameters provide a general measure of the stability and reactivity of a molecule. For example, chemical hardness (the resistance to a change in electron distribution) can be related to the reactivity of a molecule in various reactions.

While detailed, published research applying these specific predictive models to this compound is scarce, the established success of these computational methods in predicting the reactivity and selectivity of other aromatic amines provides a strong foundation for future studies on this compound. Such investigations would be invaluable for designing new synthetic routes and for understanding the fundamental chemical properties of this important molecule.

Emerging Research Areas and Interdisciplinary Studies

Applications in Green Chemistry

In an era increasingly focused on sustainable chemical practices, N1,N2-Dimethylbenzene-1,2-diamine and its derivatives are finding significant roles in the advancement of green chemistry. Researchers are actively developing environmentally benign synthetic methods and catalytic systems that minimize waste, reduce energy consumption, and utilize less hazardous substances.

Development of Environmentally Benign Synthetic Methods

A key focus in green chemistry is the development of synthetic pathways that are both efficient and environmentally friendly. For 1,2-diamines, including derivatives of this compound, methods are being developed that utilize water and alcoholic solvents, which are considered more environmentally benign than many traditional organic solvents. researchgate.net These approaches aim for chemoselective N-monoalkylation, providing a simple and scalable route to both symmetrical and unsymmetrical 1,2-diamines. researchgate.net Such methods are economically attractive and reduce the environmental impact associated with volatile organic compounds.

Furthermore, the synthesis of diamines from renewable resources, such as terpenes, is a growing area of interest. nih.gov While not directly involving this compound, these studies highlight a broader trend in green chemistry to replace fossil fuel-based feedstocks with sustainable alternatives for the production of essential chemical building blocks like diamines. nih.gov The principles demonstrated in these syntheses, such as the use of visible-light mediated reactions and heterogeneous catalysis, could potentially be adapted for the synthesis of aromatic diamines. nih.gov

Catalysis in Aqueous or Alternative Solvents

The use of aqueous media or other alternative solvents is a cornerstone of green chemistry, and research has shown that condensation reactions involving phenylenediamine derivatives can be conducted under these environmentally friendly conditions. These reactions, often proceeding through solvent-free protocols, are valuable for the synthesis of various heterocyclic systems. The ability to perform these transformations in water not only reduces the reliance on hazardous organic solvents but can also simplify product isolation and purification.

The development of catalysts that are effective in aqueous media is crucial for advancing this area of green chemistry. For instance, the use of catalysts like pentafluorophenylammonium triflate (PFPAT) has been shown to be effective for the synthesis of benzothiazole (B30560) derivatives in water, and the catalyst can be recycled multiple times without significant loss of activity. researchgate.net While this specific example does not use this compound, it illustrates the potential for developing similar catalytic systems for reactions involving this diamine in aqueous environments.

Exploration of Novel Biological Targets and Therapeutic Areas

While direct therapeutic applications of this compound itself are not extensively documented, its derivatives are of significant interest in medicinal chemistry. The core structure of this diamine serves as a scaffold for the synthesis of a wide range of heterocyclic compounds with potential biological activity.

Research has demonstrated that Schiff base derivatives of similar diamines exhibit antimicrobial properties. These compounds can interfere with essential bacterial proteins, leading to cell death. Furthermore, derivatives of 1,2-diamines are being investigated as potential antituberculosis agents. electronicsandbooks.com For example, combinatorial lead optimization of 1,2-diamine analogues based on the structure of ethambutol, a first-line tuberculosis drug, has been explored. electronicsandbooks.com

The versatility of the diamine scaffold allows for the synthesis of large libraries of compounds for high-throughput screening against various biological targets. This approach is crucial in the search for new therapeutic agents for a wide range of diseases.

Integration with Nanoscience and Nanotechnology

The unique coordination properties of this compound and its derivatives make them valuable ligands in the field of nanoscience and nanotechnology. Their ability to form stable complexes with various metal ions is being exploited to create novel nanomaterials with tailored properties and functionalities.

Hybrid Nanomaterials and Nanoflowers

There is growing interest in the development of hybrid nanomaterials where organic molecules like this compound derivatives are integrated with inorganic nanostructures. This integration can lead to materials with enhanced catalytic, optical, or electronic properties. While specific research on this compound in the context of "nanoflowers" is not prevalent, the principles of forming such structures often involve the use of organic molecules to direct the growth and assembly of inorganic crystals. Given the coordinating ability of the diamine, it is a plausible candidate for such applications.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening

The structural features of this compound make it an excellent building block for combinatorial chemistry. This approach allows for the rapid synthesis of large and diverse libraries of related compounds, which can then be subjected to high-throughput screening to identify molecules with desired properties.

A notable example, although not with the benzene-1,2-diamine core, is the solid-phase synthesis of 1,2-diamine analogues of ethambutol. electronicsandbooks.com This work utilized a 96-well format to generate a library of 63,238 diamine analogues in pools of 10, demonstrating the power of combinatorial methods in drug discovery. electronicsandbooks.com The synthetic strategy involved an acylation-reduction sequence that is amenable to high-throughput synthesis. electronicsandbooks.com This methodology could be adapted to libraries based on the this compound scaffold to explore a vast chemical space for new catalysts, materials, or therapeutic agents.

The table below summarizes the key emerging research areas and the role of this compound and its conceptual analogues.

Research AreaFocusRelevance of this compound
Green Chemistry Environmentally benign synthesis, catalysis in aqueous media.Derivatives can be synthesized using green methods; potential for use in aqueous catalytic systems. researchgate.net
Biological Targets Antimicrobial and antituberculosis agents.Serves as a scaffold for synthesizing biologically active heterocyclic compounds and diamine analogues. electronicsandbooks.com
Nanoscience Hybrid nanomaterials.Potential as a ligand to direct the formation of novel nanostructures.
Combinatorial Chemistry High-throughput synthesis and screening.Versatile building block for creating large libraries of compounds for discovering new materials and drugs. electronicsandbooks.com

Conclusion and Future Directions in N1,n2 Dimethylbenzene 1,2 Diamine Research

Summary of Key Academic Contributions

N1,N2-Dimethylbenzene-1,2-diamine has established itself as a versatile compound in several areas of chemical research. Its unique structure, featuring two nucleophilic nitrogen atoms on a benzene (B151609) ring, has been pivotal to its utility.

Historically, the exploration of this compound is rooted in the broader study of phenylenediamines, which began in the late 19th century with the work of Casmir Wurster on their redox properties. wikipedia.org The systematic investigation into dimethyl-substituted isomers was a natural progression to understand how substituent placement affects chemical behavior.

In organic synthesis , the compound is a valuable intermediate. It is notably used in the production of azo dyes through diazotization and coupling reactions. Furthermore, its amine groups allow it to function as a hardener in epoxy resins and a component in the synthesis of polyamides. Its most significant contribution in this field is arguably in the development of heterocyclic synthesis and cascade reactions, where its structural features enable the efficient construction of complex molecules. Research has shown that reactions involving this diamine can achieve high yields under mild conditions, aligning with the principles of green chemistry.

In coordination chemistry , this compound acts as a bidentate ligand, forming stable complexes with various metal ions. This property is crucial for its application in materials science and catalysis. For example, ligands based on the N1,N2-diarylbenzene-1,2-diamine scaffold have been designed for copper-catalyzed amination reactions, offering a cost-effective alternative to palladium-based systems. organic-chemistry.org

Table 1: Key Academic Contributions of this compound

Research Area Key Contribution Significance
Organic Synthesis Intermediate for dyes, polymers, and heterocycles. Enables the creation of valuable materials and complex molecular architectures.
Coordination Chemistry Bidentate ligand for metal complex formation. Foundation for developing new catalysts and functional materials.
Catalysis Scaffold for ligands in cross-coupling reactions. organic-chemistry.org Advances the development of efficient and cost-effective catalytic systems.
Physical Organic Chemistry Model for studying structure-activity relationships. Deepens the understanding of how molecular structure dictates chemical properties.

Identification of Current Research Gaps and Challenges

Despite its utility, research on this compound is not without its challenges and unexplored areas. These gaps represent opportunities for future scientific inquiry.

Another significant challenge is the discrepancy between theoretical predictions and experimental results . For instance, computational predictions of bond lengths using methods like Density Functional Theory (DFT) can deviate from actual crystallographic data. Bridging this gap is crucial for accurately modeling the behavior of this compound and designing new applications based on its predicted properties.

Furthermore, the full scope of its biological activity remains underexplored . While preliminary studies suggest potential interactions with enzymes and the ability to generate reactive oxygen species, a comprehensive understanding of its mechanisms of action, potential therapeutic applications, and toxicological profile is lacking.

Table 2: Current Research Gaps and Challenges

Area of Challenge Specific Gap or Challenge Implication for Research
Synthetic Chemistry Lack of standardized, high-yield synthesis methods; control of selectivity. Need for optimization of reaction conditions and development of novel synthetic routes.
Computational Chemistry Inconsistencies between DFT-predicted and experimental structural data. Requires refinement of computational models to better reflect experimental reality.
Medicinal Chemistry Limited investigation into biological activities and mechanisms. Opportunity for systematic screening and mechanistic studies for potential drug discovery.
Materials Science Underdeveloped application in advanced functional materials. Potential for creating novel polymers, conductors, or electronic materials remains largely untapped.

Proposed Future Research Avenues and Potential Impact on Scientific Fields

Addressing the current gaps in knowledge opens up several promising avenues for future research that could have a substantial impact on various scientific disciplines.

A crucial future direction is the development of "green" and efficient synthetic methodologies . This would involve exploring novel catalytic systems for the methylation of benzene-1,2-diamine that minimize waste and improve selectivity, contributing to the field of sustainable chemistry.

In the realm of catalysis , there is significant potential in designing and synthesizing novel metal complexes using this compound and its derivatives as ligands. organic-chemistry.org These could be explored for a wide range of catalytic transformations beyond C-N coupling, potentially leading to breakthroughs in areas such as C-H activation and asymmetric synthesis. The impact would be significant for the pharmaceutical and agrochemical industries, which rely on efficient catalytic methods.

Another promising frontier is in materials science . The diamine could serve as a monomer or building block for novel polymers with tailored electronic or thermal properties. Its ability to form complexes could be exploited to create conductive coordination polymers or materials for organic light-emitting diodes (OLEDs), similar to other aromatic amine derivatives. rsc.org

Finally, a systematic investigation into the biological properties of this compound and its derivatives could uncover new therapeutic agents. By synthesizing a library of related compounds and screening them for various biological activities, researchers could identify leads for new drugs, although this would require extensive further research into their mechanisms and safety.

Table 3: Proposed Future Research and Potential Impact

Proposed Research Avenue Potential Impact Affected Scientific Field(s)
Green Synthesis Development More sustainable and cost-effective production of the compound and its derivatives. Green Chemistry, Industrial Chemistry
Novel Catalyst Design Creation of highly efficient and selective catalysts for organic transformations. organic-chemistry.org Catalysis, Organic Synthesis, Pharmaceutical Science
Advanced Materials Application Development of new functional polymers and electronic materials. rsc.org Materials Science, Polymer Chemistry, Electronics
Systematic Biological Screening Discovery of new bioactive molecules and potential therapeutic leads. Medicinal Chemistry, Pharmacology

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing N1,N2-Dimethylbenzene-1,2-diamine?

  • Methodology : Alkylation of benzene-1,2-diamine with methyl halides (e.g., methyl iodide) under basic conditions (e.g., NaOH/KOH in ethanol). The reaction typically involves refluxing for 6–12 hours, followed by purification via recrystallization or column chromatography. Adjusting stoichiometry (2:1 molar ratio of methyl halide to diamine) minimizes monoalkylated byproducts .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC or NMR.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methyl group signals (δ ~2.8–3.2 ppm for N–CH₃) and aromatic protons (δ ~6.5–7.5 ppm). Compare with analogs like N1,N1-Diethylbenzene-1,2-diamine .
  • IR Spectroscopy : Confirm N–H stretches (absent due to methylation) and aromatic C–C/C–N vibrations.
  • Mass Spectrometry : Molecular ion peak at m/z 150 (C₈H₁₂N₂) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology :

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials.
  • Distillation : For high-purity isolates, employ vacuum distillation (boiling point ~250–300°C, estimated).
  • Chromatography : Silica gel columns with ethyl acetate/hexane eluents resolve alkylation byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311+G(d,p) basis set to compute:

  • HOMO-LUMO gaps (insight into reactivity).
  • Ionization potentials and electron affinities (thermochemical accuracy ±2.4 kcal/mol ).
  • Charge distribution on nitrogen atoms to assess ligand-metal binding potential .

Q. What crystallographic approaches resolve the solid-state structure of this compound derivatives?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane).
  • Refinement : Use SHELX software for structure solution. Reference bond lengths (C–N: ~1.45 Å, C–C: ~1.39 Å) and angles from analogous compounds like N1,N2-bis(2-fluorobenzyl) derivatives .
  • Validation : Compare experimental data with computational models (e.g., Mercury CSD) .

Q. How does this compound function as a ligand in coordination chemistry?

  • Methodology :

  • Complex Synthesis : React with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water under inert atmosphere.
  • Characterization :
  • UV-Vis: Detect d-d transitions (e.g., Cu complexes at ~600–700 nm).
  • EPR: Study paramagnetic species (e.g., Cu²⁺) .
  • Applications : Catalyze oxidation reactions (e.g., alcohol to ketone) or stabilize metal nanoparticles .

Q. What strategies enable enantiomeric resolution of chiral this compound derivatives?

  • Methodology :

  • Diastereomeric Salt Formation : Use L-(+)-tartaric acid in ethanol to isolate (R,R)/(S,S) isomers.
  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases.
  • Asymmetric Synthesis : Catalyze alkylation with chiral auxiliaries (e.g., Evans oxazolidinones) .

Data Contradictions and Validation

  • Synthesis Yield Discrepancies : reports 70–80% yields for ethyl analogs, while notes 50–60% for propyl derivatives. Optimize methyl halide reactivity by using excess methyl iodide (3:1 ratio) and longer reaction times .
  • Computational vs. Experimental Bond Lengths : DFT-predicted C–N bond lengths may deviate by ~0.02 Å from crystallographic data. Validate with hybrid functionals (e.g., M06-2X) for improved accuracy .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N2-Dimethylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1,N2-Dimethylbenzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.